3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid

Chemoselective synthesis Orthogonal protection Medicinal chemistry building blocks

3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1476799-51-5) is a heterocyclic mono-methyl ester of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, bearing a free carboxylic acid at the 2-position and a methoxycarbonyl ester at the 3-position on the fused pyrazolo[1,5-a]pyridine core. This compound belongs to a scaffold class recognized as a privileged structure in medicinal chemistry, with derivatives reported as inhibitors of PI3Kγ/δ, FGFR, Trk, AXL/c-MET, and p38 kinases.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
Cat. No. B8136359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=CN2N=C1C(=O)O
InChIInChI=1S/C10H8N2O4/c1-16-10(15)7-6-4-2-3-5-12(6)11-8(7)9(13)14/h2-5H,1H3,(H,13,14)
InChIKeyLAXJTJGLFFUDJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid – Chemoselective Building Block for Kinase-Targeted Synthesis


3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1476799-51-5) is a heterocyclic mono-methyl ester of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, bearing a free carboxylic acid at the 2-position and a methoxycarbonyl ester at the 3-position on the fused pyrazolo[1,5-a]pyridine core . This compound belongs to a scaffold class recognized as a privileged structure in medicinal chemistry, with derivatives reported as inhibitors of PI3Kγ/δ, FGFR, Trk, AXL/c-MET, and p38 kinases [1]. Its dual-functionality architecture—one free acid, one protected ester—enables sequential, chemoselective derivatization that is not possible with the symmetrical diacid or diester analogs, positioning it as a versatile intermediate for constructing kinase-focused compound libraries [2].

Why 3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid Cannot Be Replaced by the Diacid or Dimethyl Ester


The symmetrical pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS 63237-87-6) and its dimethyl ester (CAS 5825-71-8) each present two chemically equivalent functional groups, which precludes orthogonal derivatization without protecting-group strategies. The mono-methyl ester eliminates this redundancy: the free 2-carboxylic acid can undergo amidation, reduction, or HBTU-mediated coupling while the 3-methoxycarbonyl group remains intact, and conversely, the methyl ester can be selectively hydrolyzed or transesterified without touching the acid . DFT-based studies on the parent diacid confirm that the two carboxyl positions are electronically distinct and exhibit complete chemoselectivity in reactions with SOCl₂—a property that the pre-differentiated monoester exploits for synthetic efficiency [1]. Substituting with the simpler pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 63237-88-7) forfeits the 3-position ester handle altogether, reducing the number of diversity vectors from two to one and limiting the accessible chemical space in library synthesis .

Quantitative Differentiation Evidence: 3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid vs. Closest Analogs


Orthogonal Functional Group Architecture Enables Sequential Derivatization

The target compound possesses exactly 1 hydrogen bond donor (the free COOH) versus 2 for the diacid and 0 for the dimethyl ester . This single-donor profile enables selective amide bond formation at the 2-position via standard HBTU/HATU coupling without competing reaction at the 3-position ester—a selectivity impossible with the diacid, which would yield mixtures of mono- and bis-amidated products. The dimethyl ester analog cannot undergo direct amidation without prior hydrolysis [1].

Chemoselective synthesis Orthogonal protection Medicinal chemistry building blocks

Balanced Lipophilicity for Drug-Like Intermediate Properties

The consensus Log P of the target compound is 0.88, positioning it between the more polar diacid (Log P 0.73) and the more lipophilic dimethyl ester (Log P 0.91–1.10) . This intermediate lipophilicity is closer to the optimal range for CNS drug-likeness (Log P 1–3) than either comparator, while the predicted GI absorption is classified as 'High' . The TPSA of 80.9 Ų falls below the 140 Ų threshold for oral bioavailability, and notably lower than the diacid (91.9 Ų), indicating superior membrane permeability potential .

Lipophilicity Drug-likeness Physicochemical profiling

Predicted Aqueous Solubility Advantage Over the Dimethyl Ester

The ESOL-predicted aqueous solubility of the target compound is 2.72 mg/mL (0.0123 mol/L, classified as 'Soluble'), whereas the dimethyl ester analog is reported as only 'Slightly soluble' with a measured water solubility of approximately 1.4 g/L at 25°C . Although the mass concentration of the diester appears higher, on a molar basis the monoester's solubility (12.3 mM) is comparable to or exceeds that of the diester (~6.0 mM based on 1.4 g/L / 234.21 g/mol), while retaining a free acid handle for salt formation to further enhance solubility if needed .

Aqueous solubility Biophysical profiling Formulation suitability

Validated Synthetic Utility in Electrophilic Fluorination Chemistry

The methyl ester of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid—which includes the target monoester as well as the dimethyl ester—reacts with Selectfluor to yield 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester via an electrophilic fluorination-decarboxylation sequence [1]. This transformation installs a fluorine atom at the 3-position while retaining the 2-carboxylate, a transformation that cannot be achieved with the simple pyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold lacking the 3-carboxylate leaving group. The reaction was monitored by ¹H NMR, revealing the formation of a fluorine-containing σ-complex intermediate [1].

Electrophilic fluorination Late-stage functionalization Fluorine chemistry

Batch-Level Quality Control Documentation vs. Uncharacterized Analogs

The target compound is supplied by multiple vendors with documented batch-specific quality control data. Bidepharm provides Certificates of Analysis including NMR, HPLC, and GC for each batch at a standard purity of 95% . Fluorochem offers the compound at 97% purity with full SDS documentation including GHS classification . ChemScene lists it at ≥97% purity with MDL number MFCD32173683 . In contrast, the pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (63237-87-6) is frequently listed as a 'useful research chemical' without specified purity levels or batch QC from many suppliers, creating procurement risk for reproducible synthesis .

Quality assurance Batch consistency Procurement specification

Optimal Procurement and Application Scenarios for 3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid


Kinase-Focused Fragment Library Synthesis Requiring Orthogonal Functionalization

When constructing a focused library of pyrazolo[1,5-a]pyridine-based kinase inhibitors, the monoester enables sequential diversification: first, amidation at the 2-carboxylic acid with diverse amines (exploiting the single H-bond donor), followed by ester hydrolysis and subsequent coupling at the 3-position. This two-step, protecting-group-free sequence is impossible with the symmetrical diacid (which yields statistical mixtures) or the diester (which requires mandatory hydrolysis before any amidation). The pyrazolo[1,5-a]pyridine scaffold has demonstrated activity against PI3Kγ/δ, FGFR, Trk, and AXL/c-MET kinases [1][2].

Synthesis of 3-Fluoro Pyrazolopyridine Derivatives via Electrophilic Fluorodecarboxylation

For programs requiring fluorinated pyrazolo[1,5-a]pyridine cores, the target compound serves as a direct substrate for Selectfluor-mediated electrophilic fluorination, yielding 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester in a single step as demonstrated by Alieva and Vorob'ev (2020) [3]. This route circumvents multi-step fluorination sequences and exploits the 3-methoxycarbonyl group as a traceless directing/leaving group.

Early-Stage Hit-to-Lead Optimization Requiring Balanced Physicochemical Properties

With a consensus Log P of 0.88 and TPSA of 80.9 Ų, this intermediate already resides near drug-like property space, unlike the more polar diacid (Log P 0.73, PSA 91.9 Ų) which may require additional property optimization . The predicted high GI absorption and lack of CYP450 inhibition flags further support its suitability as a starting point for oral drug candidate development, reducing the risk of late-stage pharmacokinetic failure.

Reproducible Scale-Up and Methodology Transfer in CRO Settings

For contract research organizations (CROs) requiring batch-to-batch reproducibility, the availability of multi-technique QC data (NMR, HPLC, GC) at defined purity levels (95–97%) from multiple suppliers (Fluorochem, ChemScene, Bidepharm) provides procurement confidence . The compound is stocked at scales from 100 mg to 5 g with delivery times of 1–14 days depending on region, facilitating both pilot-scale exploration and larger preparative campaigns.

Quote Request

Request a Quote for 3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.